molecular formula C10H8F3N3S B7725855 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

Cat. No.: B7725855
M. Wt: 259.25 g/mol
InChI Key: LLAMBFPNWUGISN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a thiazole core linked to a hydrazinyl group and a 3-(trifluoromethyl)phenyl moiety. The incorporation of the trifluoromethyl group is a strategic modification in drug design, as it can enhance a molecule's metabolic stability, membrane permeability, and binding affinity due to its high electronegativity and lipophilicity . This arylhydrazinyl-thiazole scaffold is recognized as a privileged structure for designing novel therapeutic agents. While specific biological data for this exact isomer is limited in the public domain, closely related analogs have demonstrated a broad spectrum of promising pharmacological activities. Recent scientific literature highlights that similar trifluoromethylated arylidene-hydrazinyl-thiazoles exhibit neuroprotective potential by promoting the survival and neuronal differentiation of neural stem cells, suggesting their value in researching neurodegenerative conditions . Furthermore, the hydrazinyl-thiazole core is a key pharmacophore in compounds investigated for their anticancer properties , with some derivatives functioning as potent activators of caspase 3/7, inducing apoptosis in various cancer cell lines . The scaffold's versatility also extends to antimicrobial research, where its derivatives have been explored for their activity . Researchers can utilize this compound as a versatile chemical building block for the synthesis of more complex derivatives, such as hydrazone-based ligands, or as a core structure in molecular hybridization strategies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-2-6(4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAMBFPNWUGISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol

A mixture of 3-(trifluoromethyl)phenyl thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol is refluxed for 4–5 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by a single spot. The mixture is cooled to room temperature, poured onto crushed ice, and filtered under suction. The precipitate is washed with water and dried under vacuum to yield the crude product. Purification via recrystallization from ethanol or chloroform achieves yields of 61–80%.

Key Analytical Data:

  • IR Spectroscopy : N–H stretching (3278–3138 cm⁻¹), C═N (1699–1600 cm⁻¹), and thiazole ring vibrations (1068–692 cm⁻¹).

  • ¹H NMR : N–H proton at δ 11.26–12.50 ppm, azomethine proton at δ 7.85–8.43 ppm, and thiazole C5 proton at δ 6.22–7.50 ppm.

  • ¹⁹F NMR : Single signal at δ −114.49 to −114.77 ppm for monofluorinated derivatives.

Condensation-Heterocyclization Approach

An alternative two-step method involves condensation of thymol derivatives with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds.

Step 1: Formation of Thiosemicarbazone Intermediate

Thiosemicarbazide (1 mmol) reacts with 3-(trifluoromethyl)benzaldehyde in ethanol under reflux for 5 hours, catalyzed by glacial acetic acid. The intermediate thiosemicarbazone is isolated via filtration and recrystallized from ethanol (yield: 85–90%).

Step 2: Heterocyclization

The thiosemicarbazone intermediate (1 mmol) reacts with 2-bromoacetophenone (1 mmol) in ethanol under reflux for 4 hours. Concentrated sulfuric acid (2 drops) accelerates the cyclization. The product precipitates upon cooling and is purified via recrystallization (yield: 70–99%).

Key Analytical Data:

  • ¹³C NMR : Thiazole C2 (168.3–170.6 ppm), C4 (148.8–160.9 ppm), and C5 (101.8–104.5 ppm).

  • HRMS : Observed mass matches calculated mass within 0.001 Da.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Hantzsch SynthesisThiosemicarbazone, α-haloketoneReflux, 4–5 h61–80%Single-step, high scalability
CondensationThiosemicarbazide, α-halocarbonylReflux, 2 steps70–99%Flexibility in substituent introduction

The Hantzsch method offers simplicity but requires precise stoichiometry to avoid side products. In contrast, the two-step condensation approach allows modular functionalization but involves longer reaction times.

Optimization Strategies

Solvent Selection

Ethanol is preferred due to its polarity and ability to dissolve both thiosemicarbazones and α-haloketones. Refluxing in toluene with Lawesson’s reagent improves thionation efficiency in modified protocols.

Catalysis

Sulfuric acid (2 drops) enhances cyclization rates by protonating carbonyl groups, facilitating nucleophilic attack by sulfur atoms.

Purification

Recrystallization from ethanol or chloroform removes unreacted starting materials. TLC (hexane:ethyl acetate, 7:3) confirms purity.

Challenges and Solutions

  • Low Yields : Excess α-haloketone (1.2 equiv) compensates for volatility losses during reflux.

  • Byproducts : Column chromatography (silica gel, gradient elution) separates hydrazine byproducts .

Chemical Reactions Analysis

Acetylation Reactions

The hydrazinyl group readily undergoes acetylation. Reaction with acetic anhydride under reflux conditions produces the corresponding acetylated derivative.

Example :

  • Reagents : Acetic anhydride, ethanol, reflux

  • Product : N-Acetyl-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

  • Key Observation : Complete conversion confirmed via FT-IR (disappearance of N–H stretch at ~3200 cm⁻¹) and NMR (appearance of acetyl proton signal at δ 2.1 ppm) .

Condensation Reactions

The hydrazinyl group participates in condensation with carbonyl compounds (aldehydes/ketones), forming hydrazones.

Example :

  • Reagents : Benzaldehyde, glacial acetic acid (catalyst), ethanol, reflux

  • Product : 2-(Benzylidenehydrazinyl)-4-(3-(trifluoromethyl)phenyl)thiazole

  • Key Observation :

    • Hydrazone formation confirmed by a new imine (C=N) peak at ~1600 cm⁻¹ in FT-IR .

    • Antifungal activity of hydrazone derivatives against Candida albicans (MIC: 3.9–7.81 μg/mL) .

Cyclization Reactions

Under thermal or acidic conditions, the compound undergoes cyclization to form fused heterocycles.

Example :

  • Reagents : Ethanol, HCl, reflux

  • Product : Thiadiazolo[3,2-a]thiazole derivative

  • Key Observation :

    • Cyclization confirmed by mass spectrometry (m/z = 342.1 [M+H]⁺).

    • Enhanced antimicrobial activity in cyclized products compared to parent compound .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, preferentially at the 5-position due to electron-withdrawing effects of the trifluoromethyl group.

Example (Bromination) :

  • Reagents : Bromine (Br₂), FeCl₃ (catalyst), chloroform, 0°C

  • Product : 5-Bromo-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

  • Key Observation :

    • Regioselectivity confirmed by ¹H-NMR (singlet for C5 proton disappearance) .

Nucleophilic Substitution

The hydrazinyl group acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Example (Alkylation) :

  • Reagents : Methyl iodide (CH₃I), K₂CO₃, DMF, 60°C

  • Product : N-Methyl-2-hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole

  • Key Observation :

    • Methylation confirmed by ¹H-NMR (new singlet at δ 3.0 ppm for –CH₃) .

Comparative Reaction Data Table

Reaction TypeReagents/ConditionsMajor ProductBiological Activity (if applicable)Reference
AcetylationAcetic anhydride, refluxN-Acetyl derivativeImproved solubility
CondensationBenzaldehyde, glacial acetic acidHydrazone derivativeAntifungal (MIC: 3.9 μg/mL vs. C. albicans)
CyclizationHCl, ethanol, reflux Thiadiazolo[3,2-a]thiazoleEnhanced antimicrobial activity
BrominationBr₂, FeCl₃, chloroform5-Bromo-thiazole derivativeIntermediate for further functionalization
AlkylationCH₃I, K₂CO₃, DMFN-Methyl derivativeModified pharmacokinetic profile

Key Mechanistic Insights

  • Hydrazinyl Reactivity : The –NH–NH₂ group’s dual nucleophilic sites drive acetylation, alkylation, and condensation .

  • Thiazole Ring Effects : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 5-position, while the sulfur atom stabilizes transition states during cyclization .

This compound’s versatility in forming derivatives with enhanced bioactivity underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure facilitates various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions enable the formation of substituted thiazole derivatives with potential applications in pharmaceuticals and agrochemicals.

The compound has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit promising inhibitory activity against pathogenic strains such as Candida albicans. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than that of standard antifungal treatments like fluconazole .
  • Anticancer Activity : Research indicates that this compound and its derivatives can inhibit cancer cell proliferation. For example, compounds derived from this thiazole scaffold have shown efficacy against various cancer cell lines, including HepG2 and MCF-7, with IC50 values indicating potent activity .

Case Studies

StudyFindingsApplication
Siddiqui et al. (2020)Synthesized thiazole-integrated pyrrolidinones with significant anticonvulsant propertiesPotential drug development for epilepsy treatment
Mohamed & Ramadan (2020)Developed phenylthiazole-incorporated quinoline derivatives showing high efficacy against colon carcinomaAnticancer drug research
Sayed et al. (2020)Investigated thiazole analogues with promising anticancer activity against HCT-116 and HepG2Cancer therapy advancements

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the hydrazinyl group can form covalent bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be contextualized against similar thiazole derivatives. Key comparisons include substituent effects, synthetic routes, and biological activities.

Data Tables

Table 1: Structural and Functional Comparison of Thiazole Analogs

Compound Name Substituent (Position 4) Key Functional Group (Position 2) Biological Activity (AChE Inhibition) Reference
2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole 3-CF₃-phenyl Hydrazinyl Predicted moderate (meta-CF₃)
4-(4-(Trifluoromethyl)phenyl)thiazole (2e) 4-CF₃-phenyl Methyl/Acetamide Strong (π–π with Trp286)
2-Hydrazinyl-4-methylbenzo[d]thiazole Methyl Hydrazinyl Unknown
9c () 4-Bromophenyl Acetamide Undisclosed (structural data only)

Biological Activity

2-Hydrazinyl-4-(3-(trifluoromethyl)phenyl)thiazole is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. The thiazole ring system, known for its pharmacological properties, combined with hydrazine and trifluoromethyl groups enhances the compound's potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzS\text{C}_x\text{H}_y\text{N}_z\text{S}

Where xx, yy, and zz correspond to the specific number of carbon, hydrogen, nitrogen, and sulfur atoms in the molecule. The presence of the trifluoromethyl group is particularly notable for its influence on biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds containing the thiazole ring have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. In one study, derivatives similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 50 to 100 μg/mL against M. tuberculosis .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
This compound50 - 100M. tuberculosis
Acetylene-containing thiazoles100 - 50M. tuberculosis
Other thiazolesVariesVarious bacterial strains

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and cervical cancer (HeLa) cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 2: Cytotoxicity Data of Thiazole Derivatives

CompoundCell LineIC50 (μg/mL)
This compoundMDA-MB-231< 5
Arylidene-hydrazinyl-thiazolesHeLa< 12
DoxorubicinMDA-MB-231~10

The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance, molecular docking studies suggest that these compounds can effectively bind to proteins involved in cancer cell proliferation and survival pathways. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

  • Antimycobacterial Activity : A study synthesized acetylene-containing thiazoles and evaluated their activity against M. tuberculosis. Among the synthesized compounds, several exhibited significant antimycobacterial activity with MIC values as low as 50 μg/mL .
  • Anticancer Efficacy : In vitro studies on thiazole derivatives demonstrated that specific structural modifications led to enhanced cytotoxicity against cancer cell lines. For example, the introduction of electron-donating groups on the phenyl ring significantly improved antiproliferative activity .

Q & A

Q. What methodologies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water mixtures (up to 20% v/v) .
  • Salt Formation : Synthesize hydrochloride salts via reaction with HCl gas in EtOH .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for enhanced bioavailability .

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